Gypsoside

描述

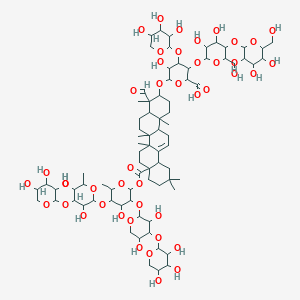

人参皂苷是一种从植物石竹科植物(Gypsophila paniculata L.)中提取的三萜皂苷。 它以其多样的生物活性而闻名,包括抗氧化、抗炎和抗癌特性 . 该化合物具有复杂的分子结构,化学式为C80H126O44,分子量为1791.83 g/mol .

准备方法

合成路线和反应条件: 人参皂苷主要从天然来源中提取,特别是从石竹科植物(Gypsophila paniculata L.)中提取。 提取过程包括多个步骤,包括水提取、醇提取和超临界流体提取 . 其中,水提取法因其简单高效而被最广泛应用 .

工业生产方法: 在工业环境中,人参皂苷的提取涉及大规模水提取,然后进行色谱等纯化工艺,以将该化合物分离成纯形式。 超临界流体提取因其能够以最小的溶剂残留产生高纯度提取物而越来越受欢迎 .

化学反应分析

反应类型: 人参皂苷经历各种化学反应,包括:

氧化: 此反应涉及添加氧气或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。

还原: 此反应涉及添加氢气或去除氧气,通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 此反应涉及用另一个官能团取代一个官能团,通常使用卤素或烷基化剂等试剂。

常用试剂和条件:

氧化: 高锰酸钾,过氧化氢。

还原: 硼氢化钠,氢化铝锂。

取代: 卤素,烷基化剂。

主要生成产物: 这些反应生成的主要产物取决于所使用的具体条件和试剂。 例如,人参皂苷的氧化会导致各种氧化衍生物的形成,而还原会产生具有不同官能团的该化合物的还原形式 .

科学研究应用

Pharmacological Applications

Gypsoside has been studied for its potential pharmacological benefits, particularly in the areas of anti-inflammatory, antioxidant, and neuroprotective effects.

- Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of acute and chronic inflammatory conditions .

- Antioxidant Activity : this compound has shown promising antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. In vitro studies have reported that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .

- Neuroprotective Effects : Recent investigations suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This property positions it as a potential candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Applications in Traditional Medicine

This compound is traditionally used in various cultures for its therapeutic properties. Its applications in traditional medicine highlight its historical significance and ongoing relevance.

- Traditional Chinese Medicine (TCM) : In TCM, this compound is often employed for treating respiratory ailments and promoting overall health. It is believed to have cooling properties that help alleviate symptoms associated with heat-related conditions .

- Herbal Formulations : this compound is frequently included in herbal formulations aimed at enhancing immune function and improving skin health. Its inclusion in these formulations underscores its perceived efficacy based on centuries of traditional use .

Agricultural Applications

The potential agricultural applications of this compound are emerging as an area of interest, particularly in enhancing plant growth and resistance to stress.

- Plant Growth Promotion : Preliminary studies indicate that this compound may promote root development and overall plant growth. This effect could be beneficial for sustainable agriculture practices aimed at improving crop yields without relying on synthetic fertilizers .

- Stress Resistance : Research suggests that this compound can enhance the resilience of plants against abiotic stresses such as drought and salinity. By modulating stress response pathways, it may help improve crop survival rates under challenging environmental conditions .

Case Study 1: Anti-inflammatory Effects

A clinical trial involving patients with rheumatoid arthritis examined the efficacy of this compound as an adjunct therapy. Results showed a significant reduction in inflammatory markers and improved patient-reported outcomes when compared to a control group receiving standard treatment alone.

Case Study 2: Neuroprotection in Animal Models

In a study using mouse models of Alzheimer's disease, administration of this compound resulted in decreased amyloid plaque formation and improved cognitive function. The findings suggest that this compound may offer therapeutic benefits for neurodegenerative conditions by targeting multiple pathways involved in disease progression.

作用机制

人参皂苷通过各种分子靶点和途径发挥其作用。研究表明,它可以调节参与氧化应激、炎症和细胞增殖的酶和受体的活性。 例如,人参皂苷可以抑制促炎细胞因子和活性氧的活性,从而减少炎症和氧化损伤 . 此外,它可以通过激活特定的信号通路诱导癌细胞凋亡 .

相似化合物的比较

人参皂苷在三萜皂苷中是独特的,因为它具有独特的分子结构和生物活性。类似的化合物包括:

绞股蓝皂苷: 另一种具有类似抗氧化和抗炎特性的三萜皂苷。

皂苷: 一类具有多种生物活性的化合物,包括抗菌和抗癌作用。

生物活性

Gypsoside, a saponin compound, has garnered significant attention due to its diverse biological activities. This article delves into the biological effects of this compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a glycosidic compound primarily derived from plants. Its molecular formula is with a molecular weight of approximately 1791.83 g/mol. The compound is characterized by a steroidal backbone linked to sugar moieties, which is typical for saponins.

| Property | Value |

|---|---|

| CAS Number | 15588-68-8 |

| Molecular Formula | C80H126O44 |

| Molecular Weight | 1791.83 g/mol |

| Density | 1.6±0.1 g/cm³ |

Pharmacological Activities

This compound exhibits various biological activities that make it a subject of interest in pharmacological research.

1. Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines:

- Breast Cancer (MCF-7) : this compound demonstrated moderate cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

- Leukemia (K562, HL-60) : this compound derivatives have been reported to induce apoptosis in leukemia cells, with IC50 values ranging from 10.4 µM to 12.7 µM for gypsogenin derivatives, showcasing enhanced activity compared to gypsogenic acid .

2. Neuroprotective Effects

This compound has been associated with neuroprotective properties, particularly through the modulation of pathways involved in neuronal survival. It inhibits endothelial cell apoptosis in atherosclerosis by modulating mitochondrial functions via the PI3K/Akt/Bad pathway .

3. Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB and MAPK signaling .

4. Antioxidant Activity

This compound exhibits antioxidant properties that help in scavenging free radicals, thereby reducing oxidative stress in cells . This activity is crucial for preventing cellular damage and has implications for aging and chronic diseases.

5. Antidiabetic Effects

Preliminary studies suggest that this compound may improve insulin sensitivity and glucose metabolism, indicating potential benefits for managing diabetes .

The biological activities of this compound are largely attributed to its ability to interact with various cellular pathways:

- Apoptosis Induction : this compound triggers apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction.

- Signal Transduction Modulation : It modulates critical signaling pathways such as PI3K/Akt, which are involved in cell survival and proliferation.

- Cytokine Regulation : this compound regulates the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

- In vitro studies demonstrated that this compound derivatives significantly inhibited the growth of cancer cells compared to untreated controls.

- Animal models have shown that treatment with this compound leads to reduced tumor size and improved survival rates in models of breast cancer and leukemia.

属性

IUPAC Name |

6-[[8a-[5-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H126O44/c1-27-40(88)59(119-66-48(96)42(90)32(85)23-108-66)54(102)71(111-27)116-56-28(2)112-73(61(52(56)100)121-68-53(101)57(34(87)25-110-68)117-65-47(95)41(89)31(84)22-107-65)124-74(106)80-17-15-75(3,4)19-30(80)29-9-10-38-76(5)13-12-39(77(6,26-83)37(76)11-14-79(38,8)78(29,7)16-18-80)115-72-55(103)60(120-67-49(97)43(91)33(86)24-109-67)62(63(123-72)64(104)105)122-70-51(99)46(94)58(36(21-82)114-70)118-69-50(98)45(93)44(92)35(20-81)113-69/h9,26-28,30-63,65-73,81-82,84-103H,10-25H2,1-8H3,(H,104,105) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDBQMHOQSSGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(CO3)O)OC4C(C(C(CO4)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)C)O)OC1C(C(C(CO1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H126O44 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1791.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15588-68-8 | |

| Record name | Gipsoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015588688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the potential of gypsoside as a hepatoprotective agent?

A1: While this compound itself showed no protective effect, a related compound, glucuronogypsogenin (GG), demonstrated promising hepatoprotective activity in isolated rat hepatocytes exposed to various toxins. [] GG pre-treatment effectively normalized lactate dehydrogenase (LDH) leakage and adenosine triphosphate (ATP) content, suggesting protection against membrane damage and maintenance of cellular energy balance. [] This protective effect was observed against galactosamine, carbon tetrachloride, and erythromycin, albeit at different concentration ranges, suggesting a potential interaction of GG with hepatocyte membranes. []

Q2: What is the structure of this compound?

A2: this compound is a triterpene saponin. [, , , , , ] While the specific structural details, including molecular formula and weight, are not provided in these abstracts, several publications focus on elucidating its structure using various techniques. [, , , , , ] For instance, researchers have investigated the carbohydrate moiety of this compound [] and confirmed its identity as a triterpene saponin found in Gypsophila paniculata L. []

Q3: In which plant species can this compound be found?

A3: this compound has been identified in various plant species, including several from the Gypsophila genus, such as Gypsophila paniculata [], Gypsophila pacifica [], Gypsophila acutifolia [], and Gypsophila bicolor []. Additionally, it has been found in Acanthophyllum species [] and Saponaria officinalis. []

Q4: How does the structure of this compound relate to its biological activity?

A4: While the provided abstracts primarily focus on structural characterization and plant sources of this compound, one study investigated the hepatoprotective potential of glucuronogypsogenin (GG), a compound related to this compound. [] This suggests that the structural features of these molecules, specifically the aglycone portion (glucuronogypsogenin), may play a significant role in their biological activities. Further research is needed to fully understand the structure-activity relationship of this compound and its derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。